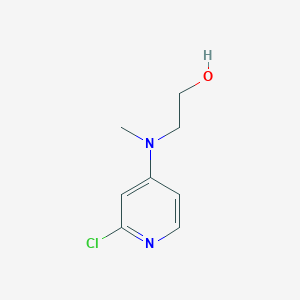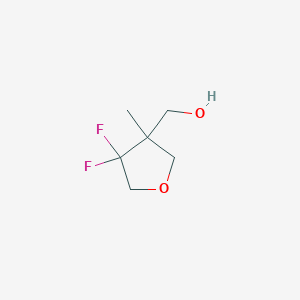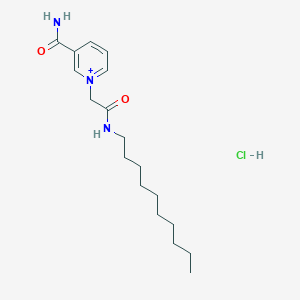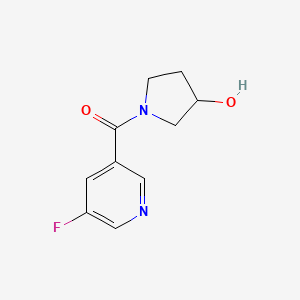
(5-Fluoropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone
説明
5-Fluoropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone, also known as 5-FPHM, is a synthetic organic compound that has seen increasing use in scientific research. It is a derivative of pyridine, a nitrogen-containing heterocyclic aromatic compound, and is a particularly attractive compound for research due to its properties as a versatile reagent. 5-FPHM has been used in a variety of scientific applications, including as a catalyst and as a building block for complex molecules.
科学的研究の応用
Antibacterial Agents
A study has shown that derivatives of (5-Fluoropyridin-3-yl) compounds exhibit significant antibacterial activity against gram-positive bacteria . These compounds, including oxazolidinone derivatives, have been tested against drug-sensitive and drug-resistant strains, showing promising results. The compound’s ability to inhibit biofilm formation and its low cytotoxicity make it a potential candidate for developing new antibacterial agents.
Nicotinic Acetylcholine Receptor Agonists
Compounds containing the (5-Fluoropyridin-3-yl) moiety have been explored as α7 nicotinic acetylcholine receptor agonists . These agonists are of interest in medicinal chemistry due to their potential therapeutic applications in treating cognitive impairments associated with neuropsychiatric diseases such as schizophrenia and Alzheimer’s disease.
Herbicidal Activity
Fluorinated pyridines, which include the (5-Fluoropyridin-3-yl) group, have been synthesized with herbicidal properties . These compounds can be designed to target specific plant enzymes or pathways, providing a basis for developing new herbicides with improved efficacy and selectivity.
Drug Resistance Modulation
The (5-Fluoropyridin-3-yl) derivatives’ ability to combat drug-resistant bacterial strains suggests their potential role in drug resistance modulation . By understanding the mechanisms through which these compounds overcome resistance, researchers can design more effective treatments for resistant infections.
Molecular Docking Studies
Molecular docking studies have predicted the binding modes of active (5-Fluoropyridin-3-yl) derivatives with their biological targets . These studies are crucial for rational drug design, allowing scientists to optimize the interactions between the drug and its target to enhance efficacy and reduce side effects.
Pharmacophoric Activities
The (5-Fluoropyridin-3-yl) scaffold is a part of various drugs that exhibit pharmacophoric activities on different receptors . This highlights the compound’s versatility and importance in drug discovery, where it can be used to modulate receptor activity for therapeutic benefit.
作用機序
Target of Action
Similar compounds have been found to target the voltage-gated sodium channels, specifically nav17 and Nav18 . These channels are crucial for the transmission of pain signals in the nervous system .
Mode of Action
While the exact mode of action for (5-Fluoropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone is not specified in the search results, compounds with similar structures have been found to act as blockers for the Nav1.7 and Nav1.8 channels . By blocking these channels, these compounds can inhibit the transmission of pain signals .
Biochemical Pathways
The blocking of nav17 and Nav18 channels can affect the transmission of pain signals, which is a critical aspect of the nociceptive pathway .
Pharmacokinetics
Similar compounds have been designed to have good drug-like properties and safety, with a focus on oral activity and improved selectivity .
Result of Action
Similar compounds have shown robust in vivo efficacy in both inflammatory and neuropathic rodent models of pain .
Action Environment
The design of similar compounds has focused on maintaining potency at nav17, improving selectivity over the hERG channel, and overcoming phospholipidosis observed with the initial leads .
特性
IUPAC Name |
(5-fluoropyridin-3-yl)-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c11-8-3-7(4-12-5-8)10(15)13-2-1-9(14)6-13/h3-5,9,14H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEYMJUONYRYMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC(=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[6-(Difluoromethyl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1531619.png)
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1531620.png)
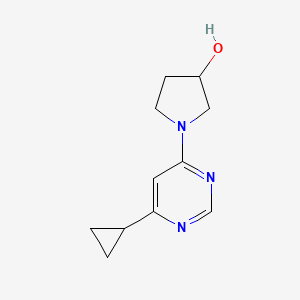
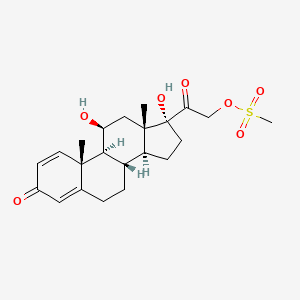
![1-[4-Chloro-2-(2,2,2-trifluoroethoxy)phenyl]ethylamine hydrochloride](/img/structure/B1531623.png)
![Ethyl 2-(benzyl{2-[(tert-butoxycarbonyl)amino]-2-methylpropyl}amino)acetate](/img/structure/B1531628.png)

![2-[(5-Chloro-2-pyrazinyl)(methyl)amino]-1-ethanol](/img/structure/B1531630.png)

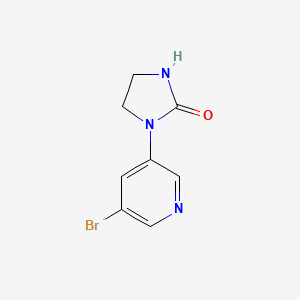
![[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid](/img/structure/B1531633.png)
